
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanedioic acid, featuring two ethoxy and formyl-substituted phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester typically involves the esterification of butanedioic acid with 2-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Butanedioic acid, bis(2-carboxy-4-formylphenyl) ester.
Reduction: Butanedioic acid, bis(2-ethoxy-4-hydroxyphenyl) ester.
Substitution: Butanedioic acid, bis(2-substituted-4-formylphenyl) ester.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its ester functionality.
Wirkmechanismus
The mechanism of action of butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is largely dependent on its reactive formyl and ester groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate. The formyl groups can form Schiff bases with amines, while the ester groups can undergo hydrolysis to release butanedioic acid and the corresponding phenol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, bis(2-methoxy-4-formylphenyl) ester
- Butanedioic acid, bis(2-ethoxy-4-hydroxyphenyl) ester
- Butanedioic acid, bis(2-ethoxy-4-carboxyphenyl) ester
Uniqueness
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is unique due to the presence of both ethoxy and formyl groups on the phenyl rings. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
881994-37-2 |
|---|---|
Molekularformel |
C22H22O8 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
bis(2-ethoxy-4-formylphenyl) butanedioate |
InChI |
InChI=1S/C22H22O8/c1-3-27-19-11-15(13-23)5-7-17(19)29-21(25)9-10-22(26)30-18-8-6-16(14-24)12-20(18)28-4-2/h5-8,11-14H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
GTDHHIQBJQKFGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)CCC(=O)OC2=C(C=C(C=C2)C=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)
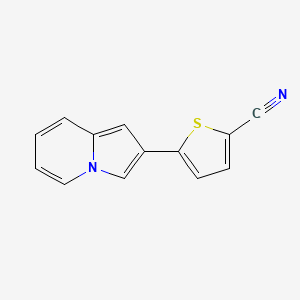
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
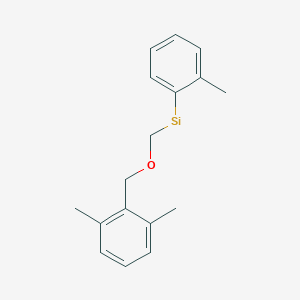
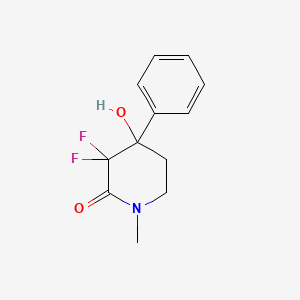
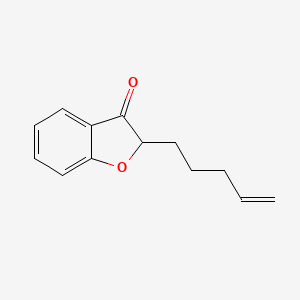
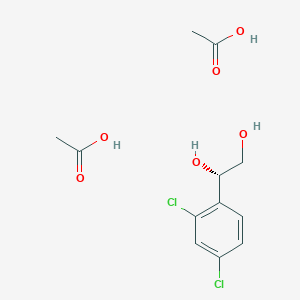
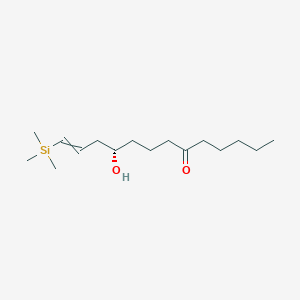
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-[(2R)-oxiran-2-yl]phenyl phosphate](/img/structure/B15170574.png)
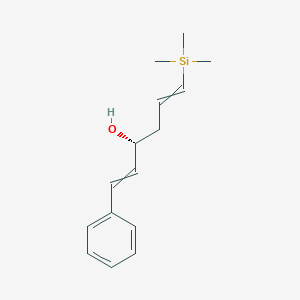
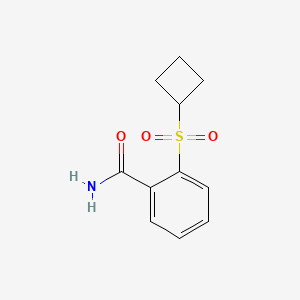
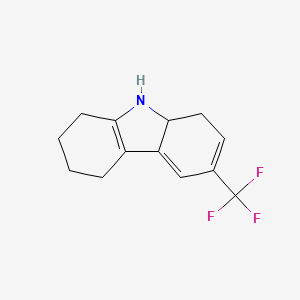
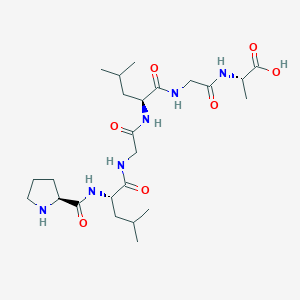
![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)
